molecular formula C6H10N4O2 B11524355 1,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

1,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione

Cat. No.: B11524355
M. Wt: 170.17 g/mol
InChI Key: VGGJZYPIMIRNBW-UHFFFAOYSA-N
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Description

1,4-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a heterocyclic compound featuring an imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia, followed by methylation. The reaction conditions often include:

    Temperature: Moderate heating (50-100°C)

    Solvent: Polar solvents like water or ethanol

    Catalysts: Acidic or basic catalysts to facilitate cyclization

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include:

    Raw Materials: Glyoxal, ammonia, and methylating agents

    Reaction Conditions: Optimized temperature and pressure to maximize yield

    Purification: Crystallization or chromatography to obtain pure product

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can yield partially hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups such as hydroxyl, alkyl, or acyl groups.

Scientific Research Applications

1,4-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1,4-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione exerts its effects often involves interaction with biological macromolecules. The nitrogen atoms in the imidazole ring can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with similar nitrogen-containing ring.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties.

    Tetramethylimidazole: Similar in structure but with different methylation patterns.

Uniqueness

1,4-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is unique due to its specific substitution pattern and the presence of two nitrogen atoms within the ring. This structure provides distinct reactivity and potential for diverse applications compared to other imidazole derivatives.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

3,6-dimethyl-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione

InChI

InChI=1S/C6H10N4O2/c1-9-3-4(8-5(9)11)10(2)6(12)7-3/h3-4H,1-2H3,(H,7,12)(H,8,11)

InChI Key

VGGJZYPIMIRNBW-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(NC1=O)N(C(=O)N2)C

Origin of Product

United States

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